molecular formula C11H10F2N2OS B11794449 2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole

2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B11794449
M. Wt: 256.27 g/mol
InChI Key: OZDBPFGHQBOURC-UHFFFAOYSA-N
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Description

2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole typically involves the reaction of difluoromethylthio compounds with oxadiazole precursors. One common method involves the use of difluoromethylthio reagents in the presence of a base and a suitable solvent. The reaction conditions often include moderate temperatures and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of 2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole is unique due to its specific combination of the difluoromethylthio group and the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H10F2N2OS

Molecular Weight

256.27 g/mol

IUPAC Name

2-[difluoro-(4-methylphenyl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C11H10F2N2OS/c1-7-3-5-9(6-4-7)17-11(12,13)10-15-14-8(2)16-10/h3-6H,1-2H3

InChI Key

OZDBPFGHQBOURC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(C2=NN=C(O2)C)(F)F

Origin of Product

United States

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